tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
Tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of dihydroisoquinolines This compound is characterized by the presence of a tert-butyl ester group, a benzoylamino group, and a dihydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline skeleton.
Introduction of the benzoylamino group: This step involves the acylation of the amine group on the dihydroisoquinoline core with benzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the benzoylamino group to an amine.
Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to a carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution of the ester group.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various ester or carboxylic acid derivatives.
Scientific Research Applications
Tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dihydroisoquinoline core can interact with various biological pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-1(2H)-carboxylate: Similar structure but with a different position of the ester group.
Tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-3(1H)-carboxylate: Similar structure but with a different position of the ester group.
Uniqueness
Tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific arrangement of functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 4-benzamido-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-21(2,3)26-20(25)23-13-16-11-7-8-12-17(16)18(14-23)22-19(24)15-9-5-4-6-10-15/h4-12,18H,13-14H2,1-3H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBIIABIZNHBSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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